molecular formula C22H28ClFN2O2 B12357688 N-(3-fluorophenyl)-2-methoxy-N-(1-phenethylpiperidin-4-yl)acetamide,monohydrochloride CAS No. 2306825-32-9

N-(3-fluorophenyl)-2-methoxy-N-(1-phenethylpiperidin-4-yl)acetamide,monohydrochloride

Cat. No.: B12357688
CAS No.: 2306825-32-9
M. Wt: 406.9 g/mol
InChI Key: XMYYYNADJUJUDV-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-2-methoxy-N-(1-phenethylpiperidin-4-yl)acetamide, monohydrochloride is a synthetic compound that belongs to the class of piperidine derivatives. These compounds are often studied for their potential pharmacological properties, including analgesic and anesthetic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-2-methoxy-N-(1-phenethylpiperidin-4-yl)acetamide, monohydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Phenethyl Group: The phenethyl group is introduced via a substitution reaction.

    Attachment of the Acetamide Group: The acetamide group is attached through an amide bond formation reaction.

    Fluorination and Methoxylation: The fluorine and methoxy groups are introduced through specific halogenation and methylation reactions.

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl ring or the piperidine nitrogen.

    Reduction: Reduction reactions can occur at the carbonyl group of the acetamide.

    Substitution: Substitution reactions can take place at the fluorine or methoxy groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, methylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its interactions with biological targets.

    Medicine: Investigated for its potential analgesic and anesthetic properties.

    Industry: May be used in the development of pharmaceuticals or other chemical products.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-2-methoxy-N-(1-phenethylpiperidin-4-yl)acetamide, monohydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to its pharmacological effects. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluorophenyl)-2-methoxy-N-(1-phenethylpiperidin-4-yl)acetamide
  • N-(3-chlorophenyl)-2-methoxy-N-(1-phenethylpiperidin-4-yl)acetamide
  • N-(3-fluorophenyl)-2-ethoxy-N-(1-phenethylpiperidin-4-yl)acetamide

Uniqueness

N-(3-fluorophenyl)-2-methoxy-N-(1-phenethylpiperidin-4-yl)acetamide, monohydrochloride is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to its analogs. The presence of the fluorine and methoxy groups can influence its binding affinity and activity at molecular targets.

Properties

CAS No.

2306825-32-9

Molecular Formula

C22H28ClFN2O2

Molecular Weight

406.9 g/mol

IUPAC Name

N-(3-fluorophenyl)-2-methoxy-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide;hydrochloride

InChI

InChI=1S/C22H27FN2O2.ClH/c1-27-17-22(26)25(21-9-5-8-19(23)16-21)20-11-14-24(15-12-20)13-10-18-6-3-2-4-7-18;/h2-9,16,20H,10-15,17H2,1H3;1H

InChI Key

XMYYYNADJUJUDV-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC(=CC=C3)F.Cl

Origin of Product

United States

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